molecular formula C18H22Cl2N2O B4315622 N-(1-adamantylmethyl)-N'-(3,4-dichlorophenyl)urea

N-(1-adamantylmethyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B4315622
M. Wt: 353.3 g/mol
InChI Key: XFNJSALNJPSTNJ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the adamantyl group and dichlorophenyl moiety, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 1-adamantylmethylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and selectivity, while the dichlorophenyl moiety contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-N’-(4-chlorophenyl)urea
  • N-(1-adamantylmethyl)-N’-(3,5-dichlorophenyl)urea
  • N-(1-adamantylmethyl)-N’-(3,4-dimethylphenyl)urea

Uniqueness

N-(1-adamantylmethyl)-N’-(3,4-dichlorophenyl)urea is unique due to the presence of both the adamantyl and dichlorophenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O/c19-15-2-1-14(6-16(15)20)22-17(23)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNJSALNJPSTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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